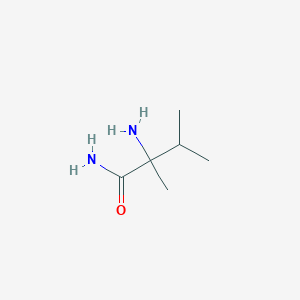

2-Amino-2,3-diméthylbutyramide

Vue d'ensemble

Description

2-Amino-2,3-dimethylbutyramide is an organic compound with the molecular formula C6H14N2O. It is a white crystalline solid that is soluble in water, ethanol, and acetone, but insoluble in benzene and toluene . This compound is a key intermediate in the synthesis of imidazolinone herbicides, which are widely used for broad-spectrum weed control in various crops .

Applications De Recherche Scientifique

2-Amino-2,3-dimethylbutyramide has several applications in scientific research:

Mécanisme D'action

- ADBA is an intermediate in the synthesis of herbicides such as imazethapyr, imazaquin, and imazapyr . However, its direct targets are not well-documented in the literature.

Target of Action

Mode of Action

Analyse Biochimique

Biochemical Properties

It is known that this compound can be produced by the hydration of 2-amino-2,3-dimethylbutyronitrile (ADBN) via conventional chemical processes or newly developed biological ones

Cellular Effects

It has been reported that the compound can be synthesized by the nitrile hydratase enzyme in Escherichia coli . This suggests that 2-Amino-2,3-dimethylbutyramide may have some influence on bacterial cell function.

Molecular Mechanism

It is known that the compound can be produced enzymatically from 2-amino-2,3-dimethylbutyronitrile (ADBN) via the action of nitrile hydratase . This suggests that 2-Amino-2,3-dimethylbutyramide may interact with this enzyme and potentially others in its biochemical pathway.

Temporal Effects in Laboratory Settings

It has been reported that the compound can be synthesized by the nitrile hydratase enzyme in Escherichia coli . This suggests that the effects of 2-Amino-2,3-dimethylbutyramide may change over time in a laboratory setting, potentially due to factors such as enzyme activity and substrate availability.

Metabolic Pathways

It is known that the compound can be produced from 2-amino-2,3-dimethylbutyronitrile (ADBN) via the action of nitrile hydratase . This suggests that 2-Amino-2,3-dimethylbutyramide may be involved in the metabolic pathway of this enzyme.

Transport and Distribution

Given its solubility in water, ethanol, and acetone , it is likely that the compound can be transported and distributed within cells and tissues via these solvents.

Subcellular Localization

Given its solubility in water, ethanol, and acetone , it is likely that the compound can be localized within various subcellular compartments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Amino-2,3-dimethylbutyramide can be synthesized through several methods. One common method involves the hydration of 2-amino-2,3-dimethylbutyronitrile using nitrile hydratase enzymes . This enzymatic process is advantageous due to its mild reaction conditions and high specificity. The reaction is typically carried out at temperatures around 30°C with a pH of 7-9 .

Another method involves the reaction of 2-bromo-2,3-dimethylbutanoate with aqueous ammonia . This reaction proceeds under mild conditions and yields the desired amide product.

Industrial Production Methods: Industrial production of 2-amino-2,3-dimethylbutyramide often employs biocatalytic processes using whole-cell biocatalysts . These processes are optimized for high yield and productivity, with reaction conditions carefully controlled to prevent enzyme inhibition and product degradation .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-2,3-dimethylbutyramide undergoes various chemical reactions, including:

Hydration: Conversion from 2-amino-2,3-dimethylbutyronitrile to 2-amino-2,3-dimethylbutyramide.

Substitution: Reaction with halogenated compounds to form substituted derivatives.

Common Reagents and Conditions:

Nitrile Hydratase: Used for the hydration of nitriles to amides.

Aqueous Ammonia: Used in substitution reactions to form amides.

Major Products:

Imidazolinone Herbicides: 2-Amino-2,3-dimethylbutyramide is a key intermediate in the synthesis of these herbicides.

Comparaison Avec Des Composés Similaires

2-Amino-2,3-dimethylbutyronitrile: The precursor to 2-amino-2,3-dimethylbutyramide.

2-Bromo-2,3-dimethylbutanoate: Used in the synthesis of 2-amino-2,3-dimethylbutyramide.

Uniqueness: 2-Amino-2,3-dimethylbutyramide is unique due to its role as a key intermediate in the synthesis of imidazolinone herbicides. Its enzymatic production methods offer advantages in terms of specificity, yield, and environmental impact compared to traditional chemical synthesis .

Activité Biologique

2-Amino-2,3-dimethylbutyramide (ADBA) is a compound with significant relevance in various biological and chemical applications. Primarily recognized as an intermediate in the synthesis of imidazolinone herbicides, ADBA plays a crucial role in inhibiting the enzyme acetolactate synthase (ALS), which is essential for plant growth and the biosynthesis of branched-chain amino acids. This article explores the biological activity of ADBA, focusing on its synthesis, mechanisms of action, and potential applications.

- Chemical Formula : C₆H₁₄N₂O

- Molecular Weight : 114.19 g/mol

- Melting Point : 76.0 - 80.0 °C

- Physical State : White to almost white powder or crystalline substance

ADBA functions primarily as a precursor in the synthesis of imidazolinone herbicides, which act by inhibiting ALS. This inhibition disrupts the production of essential branched-chain amino acids (valine, leucine, and isoleucine), leading to impaired protein synthesis and ultimately plant death. The specific mechanism involves the binding of imidazolinone herbicides to the active site of ALS, preventing substrate access.

Synthesis and Biocatalysis

Recent studies have highlighted innovative methods for synthesizing ADBA using biocatalysts such as nitrile hydratase derived from Nocardia globerula. This method not only enhances yield but also minimizes environmental impact compared to traditional chemical synthesis methods. For instance, a study reported an average yield of 97.3% for ADBA synthesis using this biocatalytic approach, significantly higher than previous methods .

Herbicidal Efficacy

Research has shown that ADBA-derived imidazolinone herbicides are effective against a variety of weed species. In field trials, these herbicides demonstrated superior control over resistant weed populations compared to other herbicides on the market. For example, imazethapyr and imazaquin, both derived from ADBA, have been extensively used in soybean cultivation with significant success in managing weed resistance .

Safety and Toxicology

While ADBA is an effective herbicide precursor, it is classified as harmful if ingested and can cause skin irritation. Toxicological assessments have indicated that exposure to high concentrations may lead to adverse health effects; thus, appropriate handling measures are recommended during its application in agricultural settings .

Comparative Analysis of Related Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 2-Amino-3-methylbutyramide | Similar amine group | Different methyl substitution pattern |

| 1-Amino-1-methylcyclopentanecarboxamide | Cyclic structure | Distinct cyclic arrangement affecting reactivity |

| N,N-Dimethylglycine | Similar amine group | Contains two methyl groups on nitrogen |

Propriétés

IUPAC Name |

2-amino-2,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-4(2)6(3,8)5(7)9/h4H,8H2,1-3H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPQUHCGFDFLSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40963-14-2 | |

| Record name | 2-Amino-2,3-dimethylbutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using nitrile hydratase for 2-amino-2,3-dimethylbutyramide production?

A1: Nitrile hydratase offers several advantages for ADBA synthesis:

- High Efficiency: NHase demonstrates high catalytic efficiency in converting ADBN to ADBA [, ]. Research has shown an average ADBA yield of 97.3% in a fluorous solvent-aqueous biphasic system, surpassing yields achieved through previous chemical or enzymatic methods [].

- Environmentally Friendly: Enzymatic processes using NHase offer a greener alternative to traditional chemical synthesis, aligning with sustainable chemistry principles [].

Q2: What challenges are associated with using nitrile hydratase for 2-amino-2,3-dimethylbutyramide production, and how are they addressed?

A: One challenge is the potential inhibition of NHase by cyanide ions, which can arise from substrate degradation. Researchers have identified Pseudonocardia thermophila JCM3095 as a promising source of NHase, demonstrating robust thermal stability and mitigating the inhibitory effects of cyanide ions [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.